molecular formula C9H9IO2 B15051098 1-(5-Iodo-2-methoxyphenyl)ethanone

1-(5-Iodo-2-methoxyphenyl)ethanone

Cat. No.: B15051098
M. Wt: 276.07 g/mol
InChI Key: QGFPTXYAXSVPJO-UHFFFAOYSA-N
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Description

1-(5-Iodo-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO2 It is characterized by the presence of an iodine atom, a methoxy group, and a ketone functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Iodo-2-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the iodination of 1-(2-methoxyphenyl)ethan-1-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

In an industrial setting, the production of 1-(5-iodo-2-methoxyphenyl)ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodo-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 1-(5-azido-2-methoxyphenyl)ethan-1-one or 1-(5-thiocyanato-2-methoxyphenyl)ethan-1-one.

    Oxidation: Formation of 1-(5-iodo-2-methoxyphenyl)ethanal or 1-(5-iodo-2-methoxybenzoic acid).

    Reduction: Formation of 1-(5-iodo-2-methoxyphenyl)ethanol.

Scientific Research Applications

1-(5-Iodo-2-methoxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-iodo-2-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The iodine atom can facilitate the formation of reactive intermediates, which can modify the activity of target molecules. The methoxy group and ketone functional group also play roles in the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)ethan-1-one
  • 1-(5-Bromo-2-methoxyphenyl)ethan-1-one
  • 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one

Uniqueness

1-(5-Iodo-2-methoxyphenyl)ethan-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its chloro, bromo, and fluoro analogs

Biological Activity

1-(5-Iodo-2-methoxyphenyl)ethanone, also known as a derivative of the methoxyphenyl group, has garnered attention for its potential biological activities. This compound belongs to a broader class of iodo-substituted phenyl ketones, which are known for various pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the iodination of 2-methoxyacetophenone. The structural formula can be represented as follows:

C9H9IO2\text{C}_9\text{H}_9\text{I}\text{O}_2

This compound features an iodine atom at the 5-position of the phenyl ring, which significantly influences its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit moderate cytotoxicity against various cancer cell lines. For instance, derivatives tested against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cells demonstrated varying degrees of activity. Specific IC50 values for related compounds ranged from 86 μM to lower concentrations, suggesting potential as anticancer agents .

Antimicrobial Activity

The antimicrobial effects of iodo-substituted phenyl ketones have been explored in various studies. Compounds in this class have shown significant activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values were reported between 37 to 124 μg/mL for certain derivatives, indicating their potential utility in treating bacterial infections .

Neuropharmacological Effects

Research has also highlighted the neuropharmacological implications of compounds related to this compound. These compounds have been studied for their anticonvulsant properties and potential interaction with neurotransmitter systems, particularly serotonin receptors. The modulation of these systems suggests a complex mechanism that warrants further investigation .

Case Studies

Several clinical cases have documented the effects of related compounds, particularly in emergency medicine settings where synthetic derivatives like 25I-NBOMe have been involved. Symptoms observed included severe agitation, tachycardia, and hypertension, which were linked to the compound's interaction with serotonin receptors . Although not directly involving this compound, these cases underscore the significance of understanding the biological activity and safety profile of similar compounds.

Comparative Biological Activity Table

Compound IC50 (μM) Activity Cell Line
This compoundN/AModerate cytotoxicityWRL-68
Related Compound A86CytotoxicityCaco2
Related Compound B<50AntimicrobialS. aureus
Related Compound C<100AnticonvulsantIn vitro models

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

1-(5-iodo-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9IO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3

InChI Key

QGFPTXYAXSVPJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)I)OC

Origin of Product

United States

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